Functional Potency vs Lumacaftor
In assays measuring functional correction of F508del-CFTR chloride transport in primary human bronchial epithelial (HBE) cells, Riselcaftor demonstrates a half-maximal effective concentration (EC50) of 20.1 nM [1]. This represents a significant improvement in potency compared to the first-generation CFTR corrector lumacaftor (VX-809), which exhibits an EC50 of 81 nM in the same cellular model [2]. The lower EC50 value for Riselcaftor indicates that it is approximately four times more potent than lumacaftor in this clinically relevant in vitro system.
| Evidence Dimension | EC50 for F508del-CFTR correction (Chloride Transport) |
|---|---|
| Target Compound Data | 20.1 nM |
| Comparator Or Baseline | Lumacaftor (VX-809): 81 nM |
| Quantified Difference | 4.0-fold lower EC50 (higher potency) |
| Conditions | Primary Human Bronchial Epithelial (HBE) cells from F508del homozygous patients |
Why This Matters
Higher potency reduces the required compound concentration to achieve a functional effect, minimizing the risk of off-target toxicity and compound interference in complex biological assays.
- [1] Hardee, D. J., et al. Modulators of the Cystic Fibrosis Transmembrane Conductance Regulator Protein and Methods of Use. US Patent Application US20220211692 A1, July 7, 2022. View Source
- [2] Van Goor, F., et al. Correction of the F508del-CFTR protein processing defect in vitro by the investigational drug VX-809. Proceedings of the National Academy of Sciences, 2011, 108(46), 18843-18848. View Source
